Gram‑Positive and Gram‑Negative Antibacterial Activity of the p‑Tolyl Series vs. Standard Drugs
A series of N‑(5‑p‑tolyl‑1,3,4‑thiadiazol‑2‑yl)benzamide derivatives, including the target 2,4‑dimethoxy compound, was evaluated against Staphylococcus aureus, Bacillus subtilis (Gram‑positive) and Escherichia coli, Pseudomonas aeruginosa (Gram‑negative) using a minimum inhibitory concentration (MIC) assay [1]. The study reported that the derivatives showed ‘significant antibacterial and antifungal activity against standard’. However, individual MIC values for the 2,4‑dimethoxy‑substituted compound were not reported separately; only aggregate statements are provided. No direct head‑to‑head comparison with the unsubstituted phenyl analog (CAS 392243‑35‑5) or with clinical comparator drugs (e.g., ciprofloxacin) is available in the public domain.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Not individually reported; series described as ‘significant’ vs. standard |
| Comparator Or Baseline | Ciprofloxacin (standard antibacterial) and unsubstituted phenyl analog (CAS 392243‑35‑5) |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Broth microdilution MIC assay; Gram‑positive (S. aureus, B. subtilis) and Gram‑negative (E. coli, P. aeruginosa) strains |
Why This Matters
Without per‑compound MIC data, a procurement decision cannot be based on proven antibacterial superiority over the closest structural analog.
- [1] Singh A, Farooqui M, Diwan MF, Pardeshi RK. Design and synthesis of biological active N‑(5‑p‑tolyl‑1,3,4‑thiadiazol‑2‑yl) benzamide and its derivatives with evaluation of their anti‑bacterial activity. Int J Pharm Sci Res. 2020;11(7):3355‑3359. doi:10.13040/IJPSR.0975‑8232.11(7).3355‑59. View Source
